molecular formula C9H4Cl2FN B1528790 2,5-Dichloro-8-fluoroquinoline CAS No. 1342357-62-3

2,5-Dichloro-8-fluoroquinoline

Cat. No. B1528790
M. Wt: 216.04 g/mol
InChI Key: WKGWOTQFFHUKOG-UHFFFAOYSA-N
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Description

2,5-Dichloro-8-fluoroquinoline is a synthetic organic compound with the molecular formula C9H4Cl2FN and a molecular weight of 216.04 . It is a powder in physical form .


Synthesis Analysis

The synthesis of fluorinated quinolines, such as 2,5-Dichloro-8-fluoroquinoline, involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Electrophilic substitution in the series of quinolines proceeds not selectively, therefore a mixture of 5-fluoroquinoline, 6-fluoroquinoline, 8-fluoroquinoline and 5,8-difluoroquinoline is formed .


Molecular Structure Analysis

The InChI code for 2,5-Dichloro-8-fluoroquinoline is 1S/C9H4Cl2FN/c10-6-2-3-7 (12)9-5 (6)1-4-8 (11)13-9/h1-4H .


Chemical Reactions Analysis

Fluorinated quinolines exhibit a wide range of chemical reactions. Synthetic methods include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Physical And Chemical Properties Analysis

2,5-Dichloro-8-fluoroquinoline is a powder with a molecular weight of 216.04 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Metal Ion Sensing

  • Mercury Ion Detection : A study developed an 8-hydroxyquinoline derivative with an appended boron-dipyrromethene function, which exhibited pronounced Hg(2+)-selective on-off-type fluoroionophoric properties. This compound could selectively detect Hg(2+) ions in aqueous dioxane solution, with a detection limit of 5 x 10^(-6) M, demonstrating potential for environmental monitoring of mercury pollution (Moon et al., 2004).
  • Multianalyte Detection : Another study introduced a chemosensor based on an 8-aminoquinoline framework, demonstrating selectivity and sensitivity for Mg(2+), Zn(2+), and Co(2+) ions. This sensor could be used for detecting these ions in various applications, including environmental and biological contexts (Li et al., 2014).

Antibacterial Applications

  • Antibacterial Activity : Research on 8-chloroquinolone derivatives revealed compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. These findings highlight the potential of quinoline derivatives in developing new antibiotics (Kuramoto et al., 2003).

Corrosion Monitoring

  • Epoxy-Coated Corrosion Detection : A study utilized 8-hydroxyquinoline as a fluorescent indicator for monitoring corrosion under epoxy coatings. This innovative approach allows for the early detection of corrosion in metal structures, contributing to improved maintenance strategies (Roshan et al., 2018).

Fluorescence Enhancement and Quenching Studies

  • Selective Fluorescent Sensors for Fe3+ : A series of 5-dialkyl(aryl)aminomethyl-8-hydroxyquinoline dansylates were synthesized to act as Fe3+-selective fluorescent sensors. These compounds offer a method for detecting Fe3+ ions, with applications ranging from environmental to biomedical fields (Peng et al., 2007).

OLED Material Development

  • OLED Performance Enhancement : Comparative studies on chloro and fluor substituted Zn(II) 8-hydroxyquinolinates for OLED applications demonstrated that these compounds could significantly improve OLED performances, offering bright prospects for advanced display technologies (Huo et al., 2015).

Safety And Hazards

The safety information for 2,5-Dichloro-8-fluoroquinoline includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2,5-dichloro-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGWOTQFFHUKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-8-fluoroquinoline

CAS RN

1342357-62-3
Record name 2,5-dichloro-8-fluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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